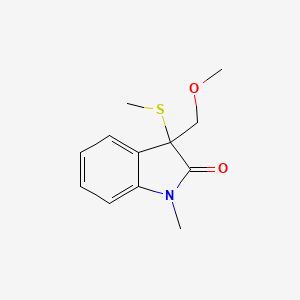
3-(methoxymethyl)-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(methoxymethyl)-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one is an organic compound with a complex structure that includes methoxymethyl, methylsulfanyl, and indolone groups
Méthodes De Préparation
The synthesis of 3-(methoxymethyl)-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one involves several steps. One common method includes the reaction of appropriate starting materials under specific conditions to form the desired compound. For instance, the preparation might involve the use of methoxymethyl and methylsulfanyl groups in a controlled environment to ensure the correct formation of the indolone structure . Industrial production methods often involve scaling up these laboratory procedures while maintaining the necessary reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-(methoxymethyl)-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like N-fluorobenzenesulfonimide (NFSI) for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can lead to the formation of sulfoxides or sulfones .
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets. Additionally, its unique structure makes it a valuable compound for studying various biochemical pathways and mechanisms .
Mécanisme D'action
The mechanism of action of 3-(methoxymethyl)-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For instance, the compound may inhibit or activate certain enzymes, leading to changes in cellular processes . Understanding these mechanisms is crucial for developing potential therapeutic applications.
Comparaison Avec Des Composés Similaires
3-(methoxymethyl)-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one can be compared with other similar compounds, such as 3-methylsulfanylpropan-1-ol and methanesulfonates . These compounds share some structural similarities but differ in their chemical properties and applications. The unique combination of methoxymethyl, methylsulfanyl, and indolone groups in this compound sets it apart from these similar compounds, making it a subject of interest for further research .
Propriétés
Formule moléculaire |
C12H15NO2S |
|---|---|
Poids moléculaire |
237.32 g/mol |
Nom IUPAC |
3-(methoxymethyl)-1-methyl-3-methylsulfanylindol-2-one |
InChI |
InChI=1S/C12H15NO2S/c1-13-10-7-5-4-6-9(10)12(16-3,8-15-2)11(13)14/h4-7H,8H2,1-3H3 |
Clé InChI |
VTJHLXKVMVPKJD-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(C1=O)(COC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


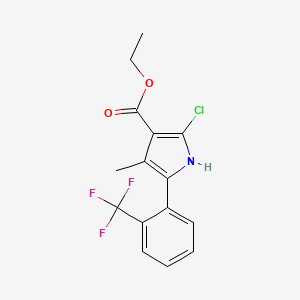
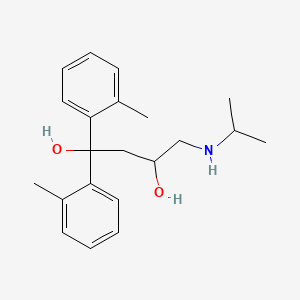
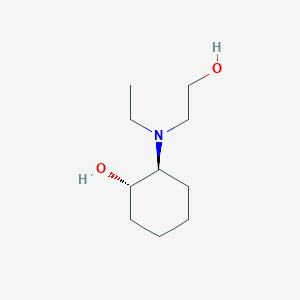

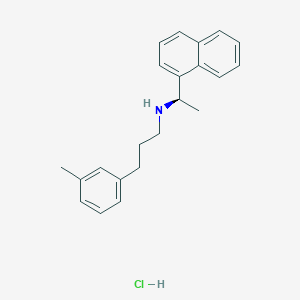
![3-(6-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362064.png)
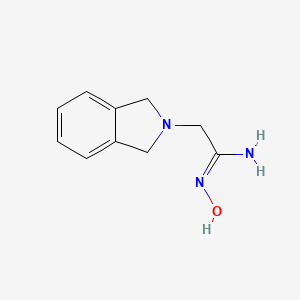
![4-(3-Anilino-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)-2,6-diisopropylphenol](/img/structure/B13362073.png)
![2-(2,4-dichlorophenoxy)-N'-[imino(4-pyridinyl)methyl]acetohydrazide](/img/structure/B13362089.png)
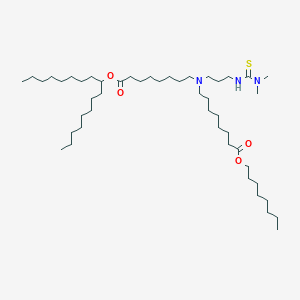

![6-Benzyl-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362098.png)
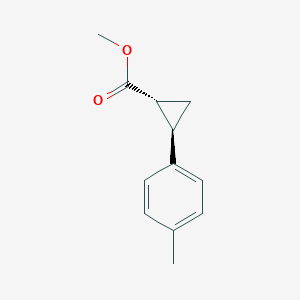
![N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B13362109.png)
